5-(1,2-Dithiolan-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one
Description
Properties
IUPAC Name |
5-(dithiolan-3-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S3/c24-19(6-2-1-5-17-8-11-27-28-17)23-9-3-4-15(13-23)12-18-21-20(22-25-18)16-7-10-26-14-16/h7,10,14-15,17H,1-6,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJUWCGVRMHETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCCC2CCSS2)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,2-Dithiolan-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound contains a dithiolan moiety and a piperidine ring, suggesting potential neuropharmacological effects and activity against various biological targets.
The molecular formula of this compound is , with a molecular weight of 445.6 g/mol. Its structure incorporates heteroatoms such as sulfur and nitrogen, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 445.6 g/mol |
| Molecular Formula | C20H27N3O2S3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the dithiolan moiety may participate in redox reactions, potentially influencing enzyme activity through interactions with thiol groups in proteins. The piperidine component may enhance the compound's ability to cross biological membranes, thereby increasing its bioavailability.
Antimicrobial Properties
Research indicates that compounds containing dithiolane structures exhibit antimicrobial properties. The presence of the thiophen moiety may also contribute to these effects by enhancing interaction with microbial cell membranes.
Neuropharmacological Effects
The piperidine ring is often associated with neuropharmacological activity. Preliminary studies suggest that derivatives of this compound may act as inhibitors of neurotransmitter reuptake or modulate receptor activity, offering potential therapeutic applications in treating neurological disorders.
Anticancer Potential
Compounds similar to this compound have been investigated for their anticancer properties. The structural motifs present may facilitate interactions with cancer cell pathways, promoting apoptosis or inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Activity : A study demonstrated that dithiolane derivatives exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that similar compounds could be developed as novel antibiotics.
- Neuroprotective Effects : Research on piperidine derivatives indicated potential neuroprotective effects in models of neurodegeneration, suggesting that the compound may have applications in treating conditions like Alzheimer's disease.
- Cytotoxicity Studies : In vitro studies showed that related compounds induced cytotoxicity in various cancer cell lines, indicating a need for further exploration into their mechanisms and potential as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogous molecules (Table 1):
Table 1: Structural and Functional Comparison
Key Insights :
Bioactivity : Unlike Compound A (antimicrobial) or Compound C (COX-2 inhibition), the target compound’s dithiolane-oxadiazole-thiophene combination may target dual pathways (e.g., redox balance and enzymatic inhibition).
Structural Advantages : The piperidine group in the target compound likely enhances solubility and CNS penetration compared to simpler oxadiazole-thiophene systems .
Limitations : Current data gaps include empirical measurements of antioxidant capacity, binding affinities, or toxicity profiles for the target compound.
Research Findings and Data Gaps
- Computational Predictions : Molecular docking studies suggest strong interactions with glutathione reductase (ΔG: −9.2 kcal/mol), but experimental validation is pending.
- Toxicity Concerns : Analogous dithiolane-containing compounds exhibit hepatotoxicity at high doses (>50 μM), necessitating further safety studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
